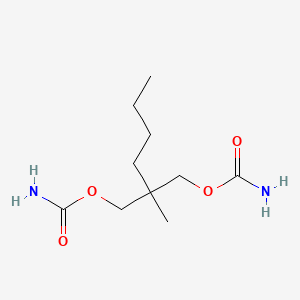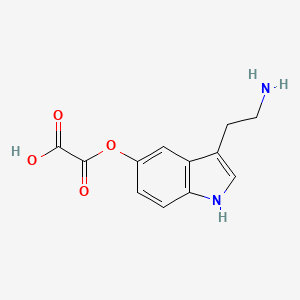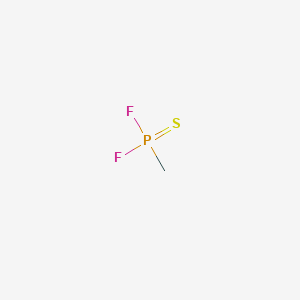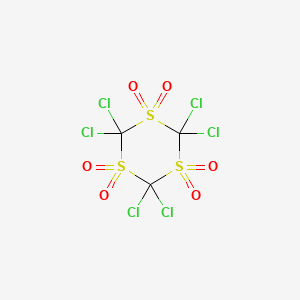
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone: is a chemical compound with the molecular formula C3Cl6O6S3 and a molecular weight of 440.945 g/mol . This compound is characterized by its high chlorine content and unique trithiane ring structure, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone typically involves the chlorination of trithiane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas, often in a solvent such as carbon tetrachloride or chloroform, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and chlorine concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated trithiane derivatives, sulfoxides, and sulfones .
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in halogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The trithiane ring structure also contributes to its reactivity and ability to form stable complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,4,4’,5,6’-Hexachlorobiphenyl: Another chlorinated compound with similar applications in research and industry.
1,2,3,4,5,6-Hexachlorocyclohexane: Known for its use in pesticide formulations.
2,2’,3,3’,4,6’-Hexachlorobiphenyl: Studied for its environmental impact and biological activity.
Uniqueness
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone is unique due to its trithiane ring structure and high chlorine content, which confer distinct chemical properties and reactivity compared to other chlorinated compounds .
Propriétés
Numéro CAS |
726-62-5 |
|---|---|
Formule moléculaire |
C3Cl6O6S3 |
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexachloro-1,3,5-trithiane 1,1,3,3,5,5-hexaoxide |
InChI |
InChI=1S/C3Cl6O6S3/c4-1(5)16(10,11)2(6,7)18(14,15)3(8,9)17(1,12)13 |
Clé InChI |
CVGYZLZOSMRITM-UHFFFAOYSA-N |
SMILES canonique |
C1(S(=O)(=O)C(S(=O)(=O)C(S1(=O)=O)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


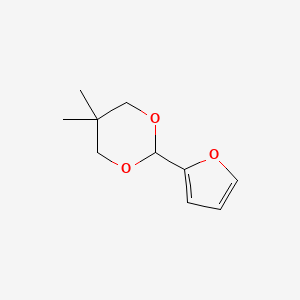
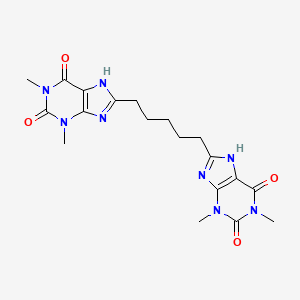
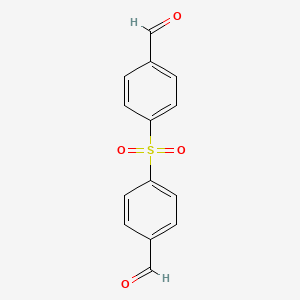
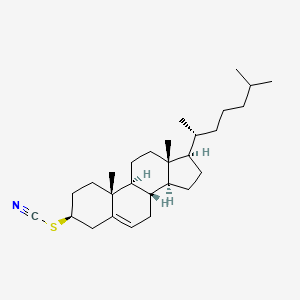
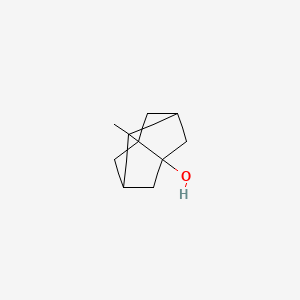
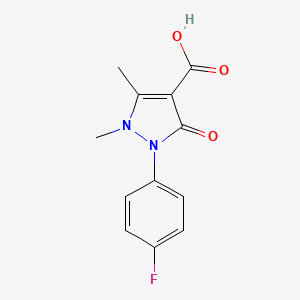
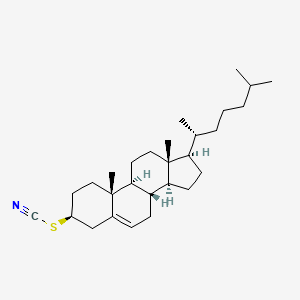
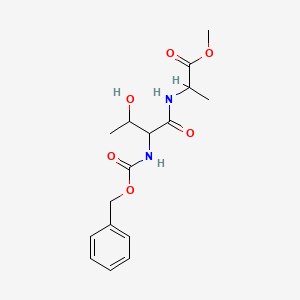
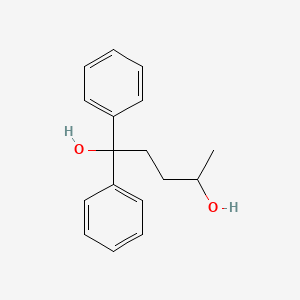
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
